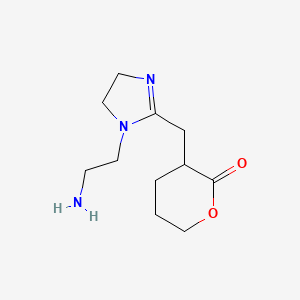
3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one is a complex organic compound that features a tetrahydropyran ring fused with an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminoethylimidazole with a suitable aldehyde, followed by cyclization to form the tetrahydropyran ring. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures .
化学反応の分析
Types of Reactions
3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be used to modify the imidazole ring, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydropyran derivatives .
科学的研究の応用
3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its structural features may allow it to interact with biological macromolecules, making it useful in the design of new therapeutic agents.
作用機序
The mechanism by which 3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
類似化合物との比較
Similar Compounds
Similar compounds include:
4-Aminotetrahydropyran: This compound shares the tetrahydropyran ring but lacks the imidazole moiety, resulting in different chemical and biological properties.
2H-Pyran Derivatives: These compounds feature the pyran ring but may have different substituents, affecting their reactivity and applications.
Uniqueness
The uniqueness of 3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets
特性
CAS番号 |
99573-84-9 |
|---|---|
分子式 |
C11H19N3O2 |
分子量 |
225.29 g/mol |
IUPAC名 |
3-[[1-(2-aminoethyl)-4,5-dihydroimidazol-2-yl]methyl]oxan-2-one |
InChI |
InChI=1S/C11H19N3O2/c12-3-5-14-6-4-13-10(14)8-9-2-1-7-16-11(9)15/h9H,1-8,12H2 |
InChIキー |
LKRSUEODZDWQAF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)OC1)CC2=NCCN2CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
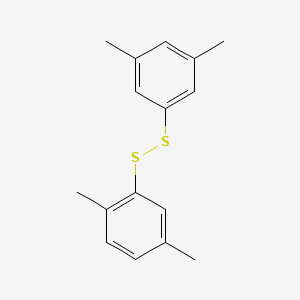
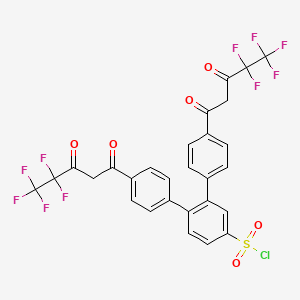
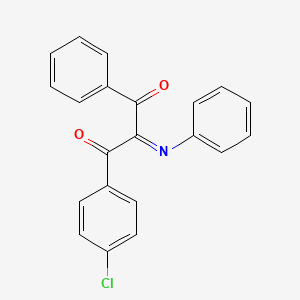
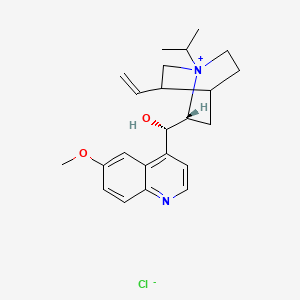
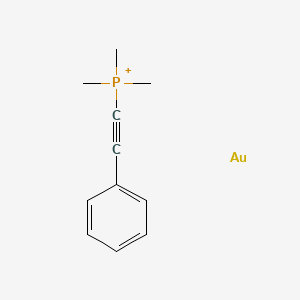
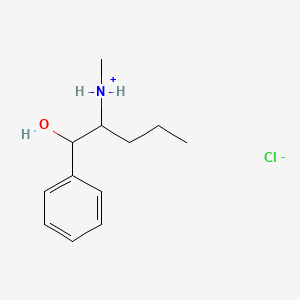
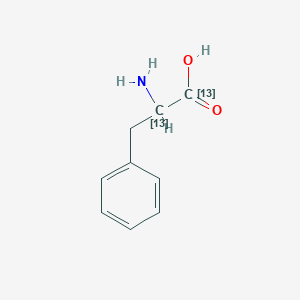
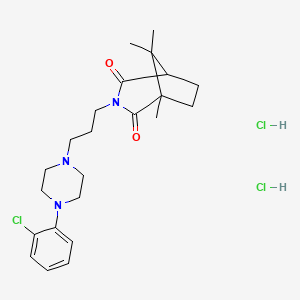
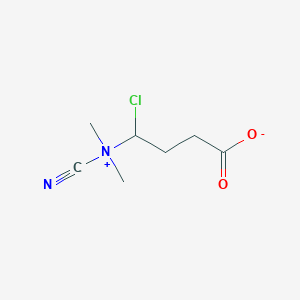

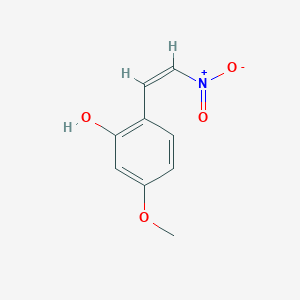
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
